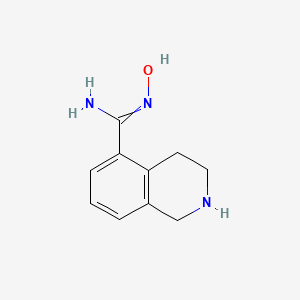

n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide

Beschreibung

Eigenschaften

Molekularformel |

C10H13N3O |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

N'-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide |

InChI |

InChI=1S/C10H13N3O/c11-10(13-14)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12,14H,4-6H2,(H2,11,13) |

InChI-Schlüssel |

MFUJKJZTNGKJNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC2=C1C(=CC=C2)C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Steps:

- Isoquinoline is treated with a reducing agent (e.g., Sn/HCl or Na/EtOH).

- The reaction proceeds under controlled conditions to yield 1,2,3,4-tetrahydroisoquinoline.

- Further functionalization introduces the hydroxy and carboximidamide groups to complete the synthesis.

Reaction with Cyanamide in an Aqueous Alcoholic Medium

Another approach utilizes cyanamide as a key reagent in an aqueous alcoholic medium to synthesize carboxamidine derivatives.

Reaction Conditions:

- Reagents : Tetrahydroisoquinoline (in its acid addition salt form) and cyanamide.

- Solvent : A mixture of water and lower alkanols (e.g., methanol or ethanol).

- pH Control : The reaction is carried out at a pH range of 7.2–9 to optimize yields.

- Temperature : Moderate heating is applied to facilitate the reaction.

Example Yield:

Using this method, crude yields as high as 96.2% have been reported for related carboxamidine derivatives, with recrystallization improving purity and yield.

Condensation with Aminoguanidines

A condensation reaction between tetrahydroisoquinoline derivatives and aminoguanidines can be employed to introduce the carboximidamide group.

General Procedure:

- Tetrahydroisoquinoline is reacted with aminoguanidine hydrochloride in the presence of a base.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures.

- The product is purified via recrystallization or chromatographic techniques.

One-Pot Synthesis via Amidoxime Intermediates

A more advanced synthetic route involves amidoxime intermediates that undergo coupling, cyclization, and dehydration to form the desired compound.

Key Steps:

- Hydroxylamine is added to a nitrile precursor to generate an amidoxime.

- The amidoxime undergoes cyclization with a carboxylic acid derivative in a "one-pot" process.

- Dehydration completes the formation of the carboximidamide group.

Comparative Data Table

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxylamine group (-NHOH) in this compound participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyloxy derivatives under basic conditions.

-

Alkylation : Undergoes alkylation with primary alkyl halides (e.g., methyl iodide) to yield N-alkoxy analogs.

The carboximidamide group (-C(=NH)NH₂) also exhibits nucleophilic behavior, enabling:

Cyclization Reactions

The tetrahydroisoquinoline core facilitates intramolecular cyclization:

-

Bischler–Napieralski Cyclization : In the presence of POCl₃ or P₂O₅, the compound undergoes dehydration to form dihydroisoquinoline intermediates, which are further reduced to tetrahydroisoquinoline derivatives .

-

Pomeranz–Fritsch Synthesis : Under acidic conditions (e.g., H₂SO₄), cyclization yields fused polycyclic structures .

Example Pathway :

-

Intermediate Formation : Reaction with β-phenylethylamine derivatives generates N-acyl intermediates.

-

Cyclization : Acid-catalyzed ring closure produces 3,4-dihydroisoquinolines .

-

Reduction : Sodium borohydride or catalytic hydrogenation yields tetrahydroisoquinolines .

Reductive Amination

The carboximidamide group participates in reductive amination:

-

Intramolecular Cyclization : With aldehydes (e.g., formaldehyde) and reducing agents (e.g., NaCNBH₃), the compound forms N-methylated tetrahydroisoquinolines .

Key Conditions :

| Reactant | Catalyst/Reductant | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaCNBH₃ | N-Methyl derivative | 85–93% |

| Acetaldehyde | Et₃SiH/TFA | N-Ethyl analog | 72% |

Oxidation Reactions

-

Nitrone Formation : Oxidation with H₂O₂ and SeO₂ converts the secondary amine to a nitrone .

-

Carboximidamide Oxidation : Reacts with KMnO₄ in acidic media to yield carboxylic acid derivatives.

Suzuki Coupling

The tetrahydroisoquinoline scaffold enables cross-coupling reactions:

-

Boronate Integration : Reaction with 2-ethoxyvinyl pinacolboronate under Pd(PPh₃)₄/Cs₂CO₃ conditions introduces C-3/C-4 units, forming functionalized derivatives .

Example :

-

Substrate : 2-Bromobenzaldehyde

-

Product : N-Aryl-1,2,3,4-tetrahydroisoquinoline derivatives (yield: 28–97%) .

Acid/Base-Mediated Rearrangements

-

Thorpe–Ziegler Cyclization : In basic media, the carboximidamide group facilitates ring expansion to form pyrimidine-fused derivatives .

-

Sigmatropic Rearrangements : 2,3-Sigmatropic shifts under thermal conditions yield regioisomeric products .

Biological Activity-Driven Modifications

-

5-HT₁A Receptor Binding : Structural modifications (e.g., alkyl chain elongation) enhance receptor affinity. Larger substituents (e.g., phenyl groups) improve binding by 3–5× compared to unsubstituted analogs .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Acetyl chloride, NaOH | N-Acetyloxy derivative | 68% |

| Bischler–Napieralski | POCl₃, 80°C | Dihydroisoquinoline | 75% |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, 75°C | C-3/C-4 Functionalized THIQ | 82% |

| Reductive Amination | Et₃SiH, TFA, DCM | N-Aryl-THIQ | 41–97% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in inhibiting the activity of specific enzymes involved in cancer progression. For instance, derivatives of tetrahydroisoquinoline structures have been studied as inhibitors of 17β-hydroxysteroid dehydrogenase type 1, which is implicated in estrogen-dependent cancers such as breast cancer. The inhibition of this enzyme can potentially reduce the levels of active estrogens in the body, thereby limiting tumor growth .

Neuroprotective Effects

Research indicates that n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide may exhibit neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated that modifications in the isoquinoline structure can enhance its neuroprotective efficacy against neurodegenerative diseases .

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including cycloaddition and functionalization processes. Researchers have utilized it to synthesize more complex heterocyclic compounds that are biologically active .

Peptidomimetics Development

The incorporation of this compound into peptide sequences has led to the development of novel peptidomimetics. These compounds mimic natural peptides while exhibiting enhanced stability and bioactivity. For example, substituting traditional amino acids with this compound has resulted in improved binding affinities for target receptors .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of 17β-hydroxysteroid dehydrogenase type 1 | |

| Neuroprotection | Protection against oxidative stress | |

| Peptidomimetics | Enhanced stability and bioactivity |

Case Study: Anticancer Properties

A study investigated the effects of various derivatives of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at lower concentrations compared to untreated controls. The structure-activity relationship (SAR) analysis highlighted that specific substitutions at the nitrogen and hydroxyl groups enhanced inhibitory potency .

Case Study: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant neuroprotection. Cells treated with the compound showed reduced markers of apoptosis and increased survival rates compared to control groups exposed to oxidative agents .

Wirkmechanismus

The mechanism of action of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the tetrahydroisoquinoline scaffold can form key interactions with target proteins, influencing their activity . This interaction is crucial for its biological effects, including antibacterial and neuroprotective activities .

Vergleich Mit ähnlichen Verbindungen

Core Structural Differences

The compound’s tetrahydroisoquinoline core distinguishes it from other carboximidamide derivatives. Key comparisons include:

Key Observations :

- The tetrahydroisoquinoline backbone provides rigidity compared to the more flexible tetrahydropyrimidine or benzoazepine systems.

Biologische Aktivität

n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

THIQ features a unique structure characterized by a tetrahydroisoquinoline core with a hydroxyl group and a carboximidamide functional group. This structural framework is pivotal for its interaction with various biological targets.

The biological activity of THIQ is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to exert its effects through:

- Enzyme Inhibition : THIQ can inhibit enzymes by binding to their active or allosteric sites, altering their conformation and blocking substrate access.

- Modulation of Cellular Pathways : The compound may influence cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .

1. Anticancer Activity

THIQ derivatives have shown promising anticancer properties through various mechanisms:

- Histone Deacetylase Inhibition : Some THIQ derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a critical role in tumorigenesis. For example, compounds derived from THIQ exhibited IC50 values ranging from 0.58 µM to 1.29 µM, outperforming established HDAC inhibitors like Vorinostat .

- Cytotoxicity Against Cancer Cell Lines : THIQ compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

2. Anti-inflammatory Activity

THIQ has been investigated for its anti-inflammatory properties:

- NF-κB Inhibition : Certain derivatives have been shown to inhibit NF-κB transcriptional activity, a key regulator in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .

3. Antimicrobial Activity

Research has indicated that THIQ derivatives possess antibacterial properties:

- Broad-spectrum Activity : Compounds have exhibited activity against multiple bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of THIQ derivatives for HDAC inhibition highlighted several compounds that displayed significant anticancer activity through HDAC inhibition. The findings suggest that these compounds could serve as leads for developing new cancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of THIQ derivatives in models of neurodegenerative diseases. The results indicated potential benefits in modulating amyloid precursor protein processing, which is crucial for conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for N'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide, and how can purity be optimized?

The synthesis of carboximidamide derivatives typically involves multi-step reactions, including cyclization, hydroxylation, and imidamide functionalization. For example, related compounds like IDO5L (a carboximidamide-based PET probe) were synthesized via a three-step radiofluorination protocol using [18F]-3-chloro-4-fluoroaniline as a precursor, achieving >98% purity via HPLC purification . To optimize purity:

- Use column chromatography with gradient elution (e.g., 0–10% methanol in dichloromethane).

- Employ recrystallization in ethanol/water mixtures.

- Validate purity using LC-MS and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Key methods include:

- NMR spectroscopy : Confirm the presence of the hydroxyimino (-N-OH) and tetrahydroisoquinoline moieties (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₀H₁₃N₃O: 191.1059 g/mol).

- HPLC : Monitor stability under varying pH (e.g., 2–9) and temperature (4–40°C) conditions. Related carboximidamides show degradation at >60°C .

Q. What safety protocols are essential for handling this compound in the lab?

Based on safety data sheets for structurally similar compounds:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can radiolabeled derivatives of this compound be synthesized for in vivo imaging studies?

Radiolabeling (e.g., with ¹⁸F) requires precursor functionalization. For example:

- Introduce a leaving group (e.g., nitro or trimethylammonium) at the 5-position.

- Perform nucleophilic substitution with [¹⁸F]fluoride in anhydrous DMSO at 100°C for 10 minutes.

- Purify via semi-preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve contradictions in biological activity data for carboximidamide derivatives?

Discrepancies in IC₅₀ values or enzyme inhibition profiles may arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural isomerism : Use chiral HPLC to separate enantiomers and test individually .

- Metabolic instability : Pre-incubate compounds with liver microsomes to identify labile groups .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Perform molecular docking (e.g., AutoDock Vina) to map interactions with active sites (e.g., IDO1 enzyme).

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with activity .

- Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs are optimal for assessing stability in biological matrices?

- Plasma stability : Incubate compound (1 µM) in human plasma at 37°C; sample at 0, 15, 30, 60, 120 min. Quench with acetonitrile and analyze via LC-MS/MS.

- Microsomal stability : Use liver microsomes (0.5 mg/mL) with NADPH cofactor. Monitor parent compound depletion .

Methodological Considerations

Q. How to address low yields in the final hydroxylation step?

- Optimize reaction time and temperature (e.g., 0°C to room temperature for 24 hours).

- Use hydroxylamine hydrochloride in methanol/water (4:1) with catalytic acetic acid .

- Add antioxidants (e.g., BHT) to prevent oxidation of the N'-hydroxy group .

Q. What in vitro assays are suitable for evaluating enzyme inhibition?

- Fluorometric assays : Measure IDO1 activity via kynurenine production (λex/λem = 365/480 nm).

- Cellular assays : Use IFN-γ-treated HeLa cells to assess compound effects on tryptophan metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.